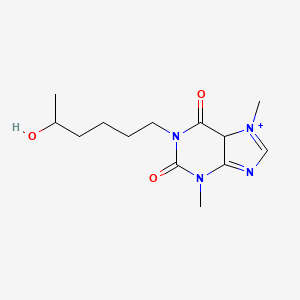
CID 156588464
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 156588464 is a useful research compound. Its molecular formula is C55H81O24 and its molecular weight is 1126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chemical compounds typically involves multiple steps, including the selection of starting materials, reagents, and solvents. The reaction conditions such as temperature, pressure, and time are optimized to achieve the desired product with high yield and purity. For example, a common synthetic route might involve:
Selection of Starting Materials: Choosing appropriate reactants that will undergo chemical transformations.
Reaction Conditions: Setting the temperature, pressure, and time to facilitate the reaction.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the product.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This involves:
Large-Scale Reactors: Using reactors that can handle large volumes of reactants.
Continuous Processes: Implementing continuous flow processes to increase efficiency.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
化学反応の分析
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde.
科学的研究の応用
Chemical compounds are used in a wide range of scientific research applications, including:
Chemistry: As reagents or catalysts in various chemical reactions.
Biology: As probes or inhibitors in biological studies.
Medicine: As potential drug candidates or therapeutic agents.
Industry: In the production of materials, chemicals, or pharmaceuticals.
作用機序
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
類似化合物との比較
Similar Compounds
Similar compounds can be identified based on their chemical structure or biological activity. For example:
Structural Analogs: Compounds with similar chemical structures.
Functional Analogs: Compounds with similar biological activities.
Uniqueness
The uniqueness of a compound can be highlighted by its specific chemical properties, biological activity, or industrial applications.
Conclusion
While specific details about the compound “CID 156588464” were not available, this article provides a general framework for understanding the preparation, reactions, applications, mechanism of action, and comparison of chemical compounds
特性
分子式 |
C55H81O24 |
|---|---|
分子量 |
1126.2 g/mol |
InChI |
InChI=1S/C55H81O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-30,33-41,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,33+,34+,35-,36-,37+,38+,39-,40-,41+,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
InChIキー |
GYWDMVYHZDPGRT-WWHRFKJGSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C]1[C]([C@]2([C@@H](CC1(C)C)C3=CC[C@@H]4[C@]5(CC[C]([C@]([C@@H]5CC[C@]4([C@@]3(C[C]2O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)CO)OC(=O)C |
正規SMILES |
CC=C(C)C(=O)O[C]1[C](C2(C(CC1(C)C)C3=CCC4C5(CC[C](C(C5CCC4(C3(C[C]2O)C)C)(C)CO)OC6C(C(C([C](O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


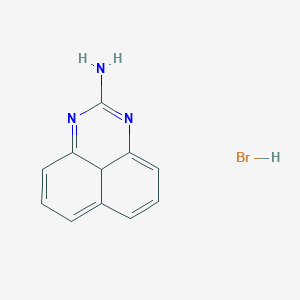
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

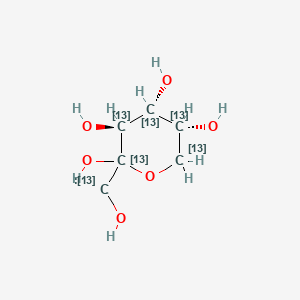
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
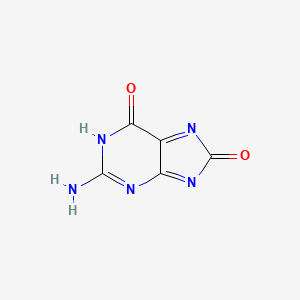


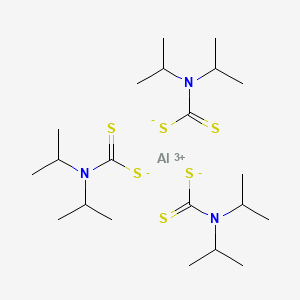
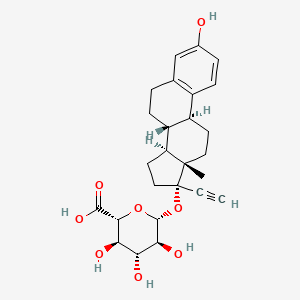
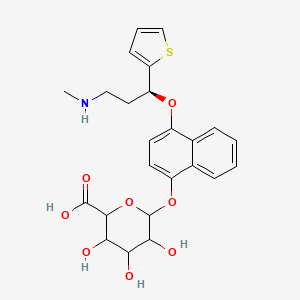
![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
